molecular formula C12H11IO2 B14155119 1-Iodo-2,6-dimethoxynaphthalene CAS No. 25315-11-1

1-Iodo-2,6-dimethoxynaphthalene

Cat. No.: B14155119
CAS No.: 25315-11-1
M. Wt: 314.12 g/mol
InChI Key: LMTJBPLPAYQIIJ-UHFFFAOYSA-N
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Description

1-Iodo-2,6-dimethoxynaphthalene is an organic compound with the molecular formula C12H11IO2 It is a derivative of naphthalene, where two methoxy groups are attached at the 2 and 6 positions, and an iodine atom is attached at the 1 position

Preparation Methods

The synthesis of 1-Iodo-2,6-dimethoxynaphthalene typically involves the iodination of 2,6-dimethoxynaphthalene. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to facilitate the iodination reaction. The reaction is usually carried out in a solvent like acetic acid or chloroform under controlled temperature conditions to ensure the selective iodination at the 1 position .

Industrial production methods for this compound may involve similar iodination processes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Iodo-2,6-dimethoxynaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include organometallic compounds, such as Grignard reagents or organolithium compounds.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones or other oxidized derivatives. Reagents like potassium permanganate or chromium trioxide are typically used for these reactions.

    Reduction Reactions: The iodine atom can be reduced to form 2,6-dimethoxynaphthalene. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized naphthalene derivatives, while oxidation reactions can produce quinones.

Scientific Research Applications

1-Iodo-2,6-dimethoxynaphthalene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions involving naphthalene derivatives.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Iodo-2,6-dimethoxynaphthalene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In oxidation reactions, the methoxy groups can be converted to more reactive species, facilitating further chemical transformations.

The molecular targets and pathways involved in these reactions are typically studied using spectroscopic methods, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, to elucidate the structure and reactivity of the compound.

Comparison with Similar Compounds

1-Iodo-2,6-dimethoxynaphthalene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of methoxy and iodine substituents, which confer distinct reactivity and potential for diverse applications.

Properties

CAS No.

25315-11-1

Molecular Formula

C12H11IO2

Molecular Weight

314.12 g/mol

IUPAC Name

1-iodo-2,6-dimethoxynaphthalene

InChI

InChI=1S/C12H11IO2/c1-14-9-4-5-10-8(7-9)3-6-11(15-2)12(10)13/h3-7H,1-2H3

InChI Key

LMTJBPLPAYQIIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C=C2)OC)I

Origin of Product

United States

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